molecular formula C5H6O2 B14589957 2,4-Dioxabicyclo[3.2.0]hept-6-ene CAS No. 61253-93-8

2,4-Dioxabicyclo[3.2.0]hept-6-ene

Cat. No.: B14589957
CAS No.: 61253-93-8
M. Wt: 98.10 g/mol
InChI Key: BJIVOEBYQBXYNZ-UHFFFAOYSA-N
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Description

2,4-Dioxabicyclo[320]hept-6-ene is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms and a double bond within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dioxabicyclo[3.2.0]hept-6-ene can be synthesized through several methods. One common approach involves the photooxygenation of silacyclopentadienes, which leads to the formation of 2,4-dioxa-3-silabicyclo[3.2.0]hept-6-ene . This reaction typically requires specific conditions such as the presence of light and oxygen.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimizing the reaction conditions used in laboratory settings to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxabicyclo[3.2.0]hept-6-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include N-benzylideneaniline N-oxide, nitrile oxides, and diazomethane . The conditions for these reactions often involve specific temperatures and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, cycloaddition reactions can yield various adducts with distinct stereochemistry .

Scientific Research Applications

2,4-Dioxabicyclo[3.2.0]hept-6-ene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,4-Dioxabicyclo[3.2.0]hept-6-ene exerts its effects involves its ability to participate in cycloaddition reactions. The molecular targets and pathways involved in these reactions include the formation of new carbon-carbon and carbon-oxygen bonds, which are facilitated by the compound’s strained bicyclic structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxabicyclo[3.2.0]hept-6-ene is unique due to its specific arrangement of oxygen atoms and double bonds within a seven-membered ring. This structure imparts distinct reactivity patterns, making it valuable for specific synthetic applications.

Properties

CAS No.

61253-93-8

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

2,4-dioxabicyclo[3.2.0]hept-6-ene

InChI

InChI=1S/C5H6O2/c1-2-5-4(1)6-3-7-5/h1-2,4-5H,3H2

InChI Key

BJIVOEBYQBXYNZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2C=CC2O1

Origin of Product

United States

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